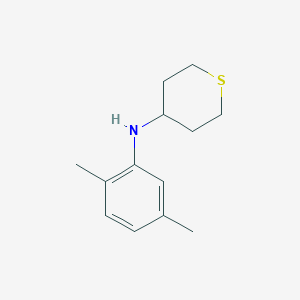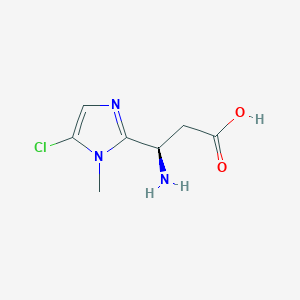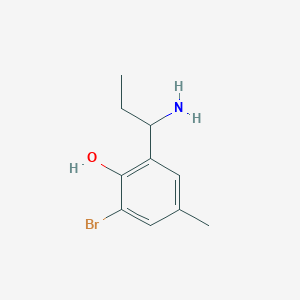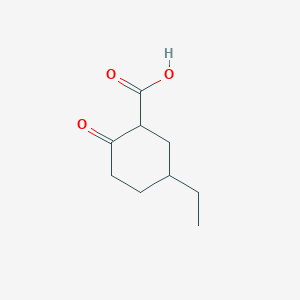![molecular formula C8H11N5 B15274377 1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine is a chemical compound with the molecular formula C8H11N5. It is a derivative of bipyrazole, which is a class of compounds known for their diverse applications in various fields of chemistry and materials science. This compound is characterized by the presence of two pyrazole rings connected by a single bond, with methyl groups attached to the nitrogen atoms of each pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine typically involves the reaction of 3,3’-dimethyl-1H,1’H-bipyrazole with an amine source under controlled conditions. One common method is the condensation reaction between 3,3’-dimethyl-1H,1’H-bipyrazole and an amine, such as ammonia or an alkylamine, in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alkylated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its coordination chemistry with metal ions.
Biology: Research on the compound’s biological activity includes its potential as a ligand for biological receptors or as a probe for studying enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.
Industry: The compound is used in the development of advanced materials, such as catalysts, sensors, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target. For example, in coordination chemistry, the compound may form stable complexes with metal ions, influencing their reactivity and properties.
Comparison with Similar Compounds
1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine can be compared with other similar compounds, such as:
1,3’-Dimethyl-1H,1’H-[3,4’]bipyrazolyl: This compound has a similar structure but differs in the position of the methyl groups, which can affect its chemical properties and reactivity.
3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole: This compound is another derivative of bipyrazole with different substitution patterns, leading to variations in its applications and behavior in chemical reactions.
The uniqueness of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-methyl-5-(1-methylpyrazol-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-3-6(10-12)7-5-8(9)13(2)11-7/h3-5H,9H2,1-2H3 |
InChI Key |
ZWHBSJCCVARLEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)

![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)



![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)


![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)

![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)

